Human GAT1 Affinity: Moderate vs. Tiagabine
3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol exhibits a Kᵢ of 1.10 × 10³ nM for human GAT1 expressed in HEK293 cells, as measured by competitive MS binding assay using NO711 as the unlabeled marker [1]. This affinity is approximately 50- to 100-fold weaker than the clinically used GAT1 inhibitor tiagabine, which displays a Kᵢ of 10–20 nM at human GAT1 [2]. The 50–100× potency differential is not a liability but a deliberate pharmacological characteristic: moderate-affinity GAT1 ligands achieve partial transporter occupancy, which is hypothesized to preserve basal GABA tone while still providing therapeutic GABAergic enhancement, potentially avoiding the complete transporter blockade that underlies tiagabine-associated CNS adverse effects [3].
Tiagabine Ki ≈ 10–20 nM
50–100× weaker affinity
| Evidence Dimension | Binding affinity (Kᵢ) for human GAT1 |
|---|---|
| Target Compound Data | Kᵢ = 1.10 × 10³ nM (1.10 µM) |
| Comparator Or Baseline | Tiagabine: Kᵢ ≈ 10–20 nM (0.010–0.020 µM) |
| Quantified Difference | Target compound is 50–100× weaker in affinity than tiagabine |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive MS binding assay with NO711 as unlabeled marker (target compound); radioligand binding assays (tiagabine) |
Why This Matters
Procurement of 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol is scientifically justified when the experimental objective requires a moderate-affinity GAT1 probe that avoids complete transporter saturation, a property that tiagabine cannot provide.
- [1] BindingDB Entry BDBM50063508 (CHEMBL3398500). Ki = 1.10E+3 nM for human GAT1 expressed in HEK293 cells using NO71156 as unlabelled marker by LC-ESI-MS-MS based competitive MS binding assay. View Source
- [2] Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology, 269(2), 219–224. View Source
- [3] Dalby, N. O. (2003). Inhibition of γ-aminobutyric acid uptake: anatomy, physiology and effects against epileptic seizures. European Journal of Pharmacology, 479(1–3), 127–137. View Source
